molecular formula C10H6Te2 B13799515 Naphtho[1,8-cd]-1,2-ditellurole CAS No. 52875-49-7

Naphtho[1,8-cd]-1,2-ditellurole

Cat. No.: B13799515
CAS No.: 52875-49-7
M. Wt: 381.4 g/mol
InChI Key: VLAPSXYRIQJGEN-UHFFFAOYSA-N
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Description

1,2-Ditelluraacenaphthylene is a chemical compound that belongs to the class of organotellurium compounds It is derived from acenaphthylene, a polycyclic aromatic hydrocarbon, by substituting two hydrogen atoms with tellurium atoms at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ditelluraacenaphthylene typically involves the reaction of acenaphthylene with tellurium reagents under specific conditions. One common method is the reaction of acenaphthylene with tellurium tetrachloride (TeCl4) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium species. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,2-Ditelluraacenaphthylene is not well-documented, as it is primarily synthesized for research purposes. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Ditelluraacenaphthylene can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).

    Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride (NaBH4).

    Substitution: The tellurium atoms can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or nitric acid (HNO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in an inert atmosphere.

    Substitution: Various organometallic reagents or halogenating agents under controlled conditions.

Major Products Formed

    Oxidation: Oxidized tellurium species such as tellurium dioxide (TeO2).

    Reduction: Regeneration of 1,2-Ditelluraacenaphthylene.

    Substitution: Compounds with different functional groups replacing the tellurium atoms.

Scientific Research Applications

Scientific Research Applications

The applications of Naphtho[1,8-cd]-1,2-ditellurole span several disciplines:

1. Coordination Chemistry:

  • This compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit interesting electronic and structural properties. These complexes are often studied for their potential in catalysis and material science.

2. Biological Activity:

  • The compound has been investigated for its potential antioxidant and anticancer properties. The unique redox behavior of tellurium enables it to participate in electron transfer processes, which can induce oxidative stress in cancer cells, leading to apoptosis. Studies have shown that derivatives of tellurium compounds can effectively reduce cell viability in various cancer cell lines .

3. Medicinal Chemistry:

  • Research has explored the use of this compound in drug delivery systems. Its ability to modulate biological pathways through redox reactions positions it as a candidate for therapeutic applications in treating diseases such as cancer and neurodegenerative disorders .

4. Material Science:

  • The compound is utilized in developing advanced materials, including semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in organic electronics and optoelectronics, where efficient charge transport is crucial .
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)4.3Induces apoptosis via oxidative stress
This compoundPC-3 (Prostate)1.7Triggers cell cycle arrest
DimethyldiselenideVarious<10Antioxidant activity leading to cell death

Case Studies

Case Study 1: Anticancer Properties
In a study evaluating the cytotoxic effects of various organotellurium compounds on cancer cell lines, this compound exhibited significant activity against MCF-7 cells with an IC50 value of 4.3 µM. The mechanism involved the generation of reactive oxygen species (ROS), which led to mitochondrial dysfunction and apoptosis induction .

Case Study 2: Coordination Complexes
Research on coordination complexes formed with this compound revealed enhanced catalytic activity in organic transformations. These complexes were shown to facilitate reactions under mild conditions while providing high selectivity for desired products, showcasing their potential utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 1,2-Ditelluraacenaphthylene involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ditelluraacenaphthene: Similar structure but with different substitution patterns.

    1,2-Ditellurabenzene: A simpler aromatic compound with tellurium substitutions.

    1,2-Ditelluranaphthalene: Another polycyclic aromatic compound with tellurium substitutions.

Uniqueness

1,2-Ditelluraacenaphthylene is unique due to its specific substitution pattern on the acenaphthylene backbone, which imparts distinct chemical properties and reactivity

Properties

CAS No.

52875-49-7

Molecular Formula

C10H6Te2

Molecular Weight

381.4 g/mol

IUPAC Name

2,3-ditelluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C10H6Te2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H

InChI Key

VLAPSXYRIQJGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)[Te][Te]C3=CC=C2

Origin of Product

United States

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